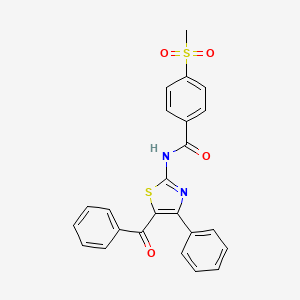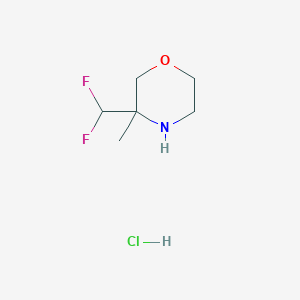
3-(二氟甲基)-3-甲基吗啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds with difluoromethyl groups has been a topic of interest in recent years. For instance, a study discusses the synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties . Another study discusses the recent advances made in difluoromethylation processes based on X–CF2H bond formation .Chemical Reactions Analysis
The chemical reactions involving difluoromethyl groups have been studied extensively. For example, a study discusses the targeting of the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses . Another study discusses the recent advances in difluoromethylation processes .科学研究应用
Biomedical Applications: Fluorinated Protein and Peptide Materials
Fluorination is a powerful design strategy in biomedical applications, particularly for imparting unique functionality to biomacromolecules. The incorporation of fluorine into protein and peptide sequences can lead to enhanced chemical and thermostability, making them suitable for use as biomimetic therapeutics, drug delivery vehicles, and bioimaging modalities .
Drug Discovery: Synthesis of Fluorinated Compounds
In medicinal chemistry, the combination of fluorine atoms with amide groups has proven to be a fruitful strategy. The presence of fluorine can increase the metabolic stability of drug compounds, as well as improve other desirable properties such as target selectivity and binding affinity .
Pharmaceutical Stability: Metabolic Resistance
The strong electron-withdrawing tendencies of fluorine confer additional stability to pharmaceuticals. This stability is crucial for drugs to resist rapid metabolic degradation in the human body, thereby prolonging their circulation times and enhancing their overall efficacy .
Therapeutic Research: Hydrophobic Effect Utilization
Research has utilized the hydrophobic effect of fluorine to exploit the hydrophobic core of coiled-coils for therapeutic applications. This includes the development of new therapeutic agents that can better interact with biological targets due to the unique properties of fluorinated compounds .
Drug Delivery Systems: Enhanced Delivery Vehicles
Fluorinated compounds can be designed to form part of drug delivery systems, where their stability and hydrophobic characteristics can be leveraged to transport therapeutic agents more effectively within the body .
Bioimaging: Contrast Agents and Tracers
The unique physicochemical properties of fluorinated compounds make them excellent candidates for use in bioimaging. They can serve as contrast agents or tracers, providing clearer images for diagnostic purposes .
作用机制
Target of Action
Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit ornithine decarboxylase (odc), a key enzyme in the polyamine biosynthetic pathway . This pathway is crucial in the fight against diverse viruses, including SARS-CoV-2 .
Mode of Action
Compounds like dfmo, which are odc inhibitors, work by irreversibly binding to odc and inhibiting its function . This prevents the conversion of ornithine to putrescine, a critical step in polyamine biosynthesis .
Biochemical Pathways
The compound likely affects the polyamine biosynthetic pathway by inhibiting ODC . Polyamines are essential for cell growth and differentiation, and their dysregulation can lead to various diseases, including cancer . By inhibiting ODC, the compound may disrupt this pathway and affect downstream cellular processes.
Result of Action
By analogy with dfmo, it might inhibit the synthesis of polyamines, leading to reduced cell proliferation and potentially exerting antiviral effects .
安全和危害
未来方向
属性
IUPAC Name |
3-(difluoromethyl)-3-methylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZBLTQODJZSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-3-methylmorpholine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

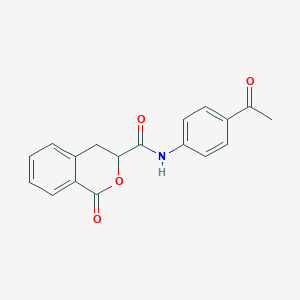
![1-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2995654.png)
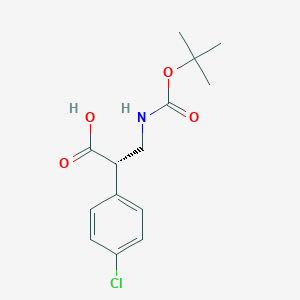

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
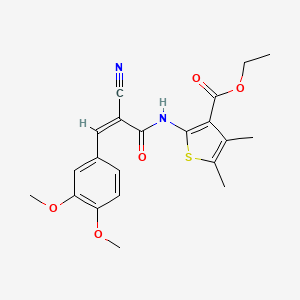
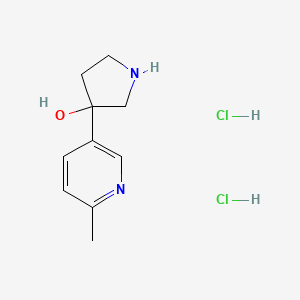
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)

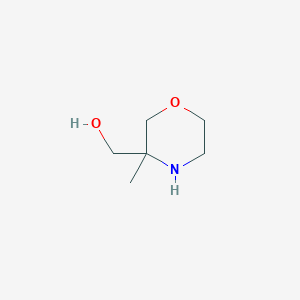

![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)
